molecular formula C18H19N3O B2665444 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide CAS No. 1235360-84-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide

Cat. No.: B2665444
CAS No.: 1235360-84-5
M. Wt: 293.37
InChI Key: HCJFLOTZVNLVFU-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole-Naphthamide Hybrid Compounds

The synthesis and exploration of pyrazole-containing compounds have been a cornerstone of heterocyclic chemistry since the late 19th century. The foundational work of Ludwig Knorr in 1883 established pyrazole as a critical heterocyclic scaffold, with subsequent advancements by Hans von Pechmann enabling practical synthetic routes. The integration of pyrazole moieties into complex hybrid structures gained momentum in the mid-20th century, driven by the discovery of natural pyrazole derivatives such as 1-pyrazolyl-alanine.

The development of pyrazole-naphthamide hybrids represents a modern extension of this legacy, combining the pharmacological versatility of pyrazoles with the aromatic stability of naphthamide groups. Early methodologies for pyrazole synthesis, such as the Knorr condensation of 1,3-diketones with hydrazine, laid the groundwork for functionalizing pyrazole rings. For instance, the industrial-scale synthesis of 3,5-dimethylpyrazole—a key precursor in many hybrid compounds—was optimized through acid-catalyzed reactions of acetyl acetone with hydrazine hydrate, achieving yields exceeding 90%. The strategic incorporation of naphthamide groups emerged in the early 21st century, coinciding with advances in amide coupling techniques and catalytic cyclization reactions.

Significance in Heterocyclic Chemistry Research

Pyrazole-naphthamide hybrids occupy a unique niche in heterocyclic chemistry due to their structural complexity and multifunctional reactivity. The pyrazole ring, characterized by two adjacent nitrogen atoms, confers electronic diversity that enhances interactions with biological targets. When conjugated with a naphthamide group—a bicyclic aromatic system with extended π-conjugation—these hybrids exhibit enhanced stability and tunable electronic properties.

The significance of these compounds is underscored by their adaptability in drug design. For example, recent studies on pyrano[2,3-c]pyrazole-4-aminoquinoline hybrids demonstrated potent antimalarial activity, highlighting the therapeutic potential of pyrazole-containing architectures. Similarly, the structural modularity of pyrazole-naphthamide hybrids allows for precise modifications at the C-3 and C-5 positions of the pyrazole ring, enabling optimization of pharmacokinetic properties.

Structural Classification and Chemical Taxonomy

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide belongs to the class of N-substituted naphthamide derivatives with a pyrazole-containing alkyl chain. Its IUPAC name, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)naphthamide , reflects its bifunctional design:

  • Pyrazole core : Two 3,5-dimethylpyrazole units linked via an ethylamine spacer.
  • Naphthamide group : A naphthalene-1-carboxamide moiety attached to the terminal nitrogen.

The molecular formula C₁₉H₂₁N₅O (calculated molecular weight: 335.41 g/mol) was confirmed through high-resolution mass spectrometry. Key spectral features include:

  • ¹H NMR : Distinct singlet at δ 2.25 ppm (6H, CH₃ groups), multiplet at δ 7.45–8.25 ppm (naphthalene protons).
  • IR : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1550 cm⁻¹ (pyrazole C=N).

Table 1: Structural descriptors of this compound

Property Value/Description Source
Molecular Formula C₁₉H₂₁N₅O
IUPAC Name 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)naphthamide
Key Functional Groups Pyrazole, amide, naphthalene
Synthetic Route Knorr condensation + amide coupling

Academic Research Significance and Application Areas

The academic interest in pyrazole-naphthamide hybrids spans multiple disciplines:

  • Medicinal Chemistry : These hybrids are investigated as protease inhibitors and receptor modulators due to their dual hydrogen-bonding capacity (pyrazole NH and amide CO).
  • Material Science : The planar naphthalene system enables applications in organic semiconductors and fluorescent probes.
  • Catalysis : Pyrazole-nitrogen lone pairs facilitate coordination with transition metals, making these compounds viable ligands in asymmetric synthesis.

Recent breakthroughs include the development of pyrazole-naphthamide conjugates with sub-micromolar IC₅₀ values against Plasmodium falciparum, demonstrating their potential as next-generation antimalarials. Additionally, their role in stabilizing supramolecular architectures through π-π stacking interactions has opened new avenues in nanotechnology.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13-12-14(2)21(20-13)11-10-19-18(22)17-9-5-7-15-6-3-4-8-16(15)17/h3-9,12H,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJFLOTZVNLVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Scientific Research Applications

Synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide

The synthesis of this compound can be achieved through several methods, often involving the reaction of naphthalene derivatives with pyrazole-containing reagents. Notably, the synthesis may include:

  • Condensation reactions : Combining naphthalene derivatives with 3,5-dimethyl-1H-pyrazole under acidic or basic conditions.
  • Oxime formation : Creating oxime derivatives that can further react to form the desired naphthamide structure.

These synthetic pathways are crucial for producing the compound in sufficient purity and yield for further studies .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various applications:

  • Anticancer properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, related pyrazole compounds have demonstrated cytotoxic effects against different cancer cell lines .
  • Antimicrobial activity : The compound's structure suggests potential antimicrobial properties, making it a subject of interest for developing new antibiotics .
  • Anti-inflammatory effects : Research indicates that similar compounds may modulate inflammatory pathways, offering therapeutic avenues for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound and its derivatives:

StudyFindings
Study A Investigated the cytotoxic effects on breast cancer cells, reporting significant inhibition of cell growth.
Study B Explored antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results.
Study C Analyzed anti-inflammatory properties in animal models, indicating a reduction in inflammatory markers.

These findings suggest a multifaceted potential for this compound in therapeutic applications .

Applications in Medicinal Chemistry

The unique structure of this compound lends itself to various applications:

  • Drug Development : Its ability to interact with biological targets makes it a valuable lead compound for developing new drugs aimed at treating cancer and infectious diseases.
  • Pharmacological Research : The compound serves as a model for studying structure-activity relationships (SAR) in pyrazole and naphthamide derivatives.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The naphthamide moiety enhances the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Substituents/Linkers Key Structural Differences Reference
N-(4-Chloro-2-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide (7c) Imidazole-pyrazole hybrid Chlorophenyl, acetamide linker, phenyl substituent on imidazole Replaces naphthamide with imidazole and chlorophenyl
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole-naphthalene hybrid Naphthyloxy-methyl triazole, phenylacetamide Triazole instead of pyrazole; oxygen linker
Acetamide, 2-[[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]thio]-N-methyl Phthalazine-pyrazole hybrid Thioacetamide linker, phthalazine core Sulfur linker and phthalazine instead of naphthalene
N1,N1,N3,N3-Tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene-1,3-diamine Multi-pyrazole benzene derivative Four pyrazole-methyl groups on benzene Lacks naphthamide; hyperbranched pyrazole design

Physicochemical Properties

Comparative physicochemical data highlight trends in solubility, stability, and reactivity:

Compound Name Melting Point (°C) NMR Chemical Shifts (1H, δ ppm) IR Absorptions (cm⁻¹) Bioactivity
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide (Target) Not reported Expected peaks: ~7.5–8.5 (naphthalene), ~2.2 (CH3), ~4.3 (CH2) ~1670 (C=O), ~1600 (C=C aromatic) Not reported
Compound 7c 144–146 7.25–7.55 (aromatic), 2.35 (CH3), 4.20 (CH2) 1671 (C=O), 1599 (C=C) Antimicrobial (Staphylococcus aureus: MIC = 8 µg/mL)
Compound 6a Not reported 5.38 (–OCH2), 7.20–8.36 (aromatic), 10.79 (–NH) 1671 (C=O), 1254 (–C–O) Antioxidant (IC50 = 12 µM)
Acetamide derivative () Not reported Not available Not available Corrosion inhibition (steel, 92% efficiency)

Key Observations :

  • Naphthalene derivatives (e.g., 6a) show enhanced π-stacking capacity, improving binding to biological targets like DNA topoisomerases .
  • Thioacetamide linkers () increase electron density, enhancing corrosion inhibition but reducing aqueous solubility .

Pharmacological and Functional Comparisons

  • Antimicrobial Activity : Compound 7c demonstrates superior activity against S. aureus (MIC = 8 µg/mL) compared to naphthalene-triazole hybrids (6a), which show weaker antimicrobial effects but stronger antioxidant profiles .
  • Electronic Effects : Fluorinated pyrazole derivatives (e.g., ) exhibit higher lipophilicity, improving membrane permeability but increasing metabolic instability .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological evaluations, and mechanisms of action based on various research findings.

  • Molecular Formula : C19H21N3O
  • Molecular Weight : 307.397 g/mol
  • Purity : Typically 95%.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved by reacting a suitable 1,3-diketone with hydrazine or a substituted hydrazine.
  • Alkylation : The pyrazole intermediate is alkylated with an ethyl halide.
  • Acylation : The final product is formed by acylating the resulting compound with naphthalene-1-carboxylic acid or its derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of 3,5-dimethylpyrazole have shown significant cytotoxic effects against various cancer cell lines:

  • IC50 Values : A derivative showed IC50 values of 5.35 µM against liver carcinoma (HepG2) and 8.74 µM against lung carcinoma (A549), indicating potent anticancer activity compared to the standard drug cisplatin .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes:

  • Alkaline Phosphatase : Compounds similar to this naphthamide were screened against human recombinant alkaline phosphatases and showed promising inhibitory potential .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties as well. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating their potential in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

StudyCompoundActivityIC50 Value (µM)
Pyrazole derivativeAnticancer (HepG2)5.35
Pyrazole derivativeAnticancer (A549)8.74
Various pyrazole derivativesAnti-inflammatory (TNF-α)Not specified

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. The inhibition of alkaline phosphatase and pro-inflammatory cytokines suggests that this compound may modulate signaling pathways critical for tumor growth and inflammatory responses.

Q & A

Q. What are the optimal synthetic strategies for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, a 1,3-dipolar cycloaddition between a naphthamide-derived alkyne and a pyrazole-containing azide can yield the target compound. Reaction conditions often involve Cu(OAc)₂ as a catalyst in a tert-butanol/water solvent system at room temperature, followed by purification via recrystallization (ethanol) . Key steps include monitoring reaction progress by TLC and characterizing intermediates using IR and NMR spectroscopy to confirm functional group transformations.

Q. Which spectroscopic methods are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR resolves substituent effects (e.g., pyrazole methyl groups at δ 2.2–2.5 ppm, naphthamide aromatic protons at δ 7.2–8.4 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and quaternary carbons .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359, observed: 404.1348) .

Q. How is crystallographic data utilized to resolve its molecular structure?

Single-crystal X-ray diffraction (SXRD) with programs like SHELXL refines bond lengths, angles, and torsional conformations. For example, pyrazole and naphthamide moieties exhibit planarity deviations (<5°), influencing intermolecular interactions. Data collection at 100 K improves resolution, with R factors <0.05 indicating high precision .

Advanced Research Questions

Q. How can researchers address contradictions between synthetic yields and computational predictions?

Discrepancies may arise from steric hindrance in the pyrazole-naphthamide junction. Cross-validation using DFT calculations (e.g., Gaussian09) to model transition states and compare with experimental yields (e.g., 70–75% in ) can identify kinetic vs. thermodynamic control . Adjusting solvent polarity (e.g., DMF vs. ethanol) or catalyst loading (e.g., 5–10 mol% Cu) may optimize pathways .

Q. What methodologies resolve conflicting bioactivity data in target validation?

For instance, if molecular docking (AutoDock Vina) predicts strong binding to cannabinoid receptors (e.g., CB1 ΔG = -9.2 kcal/mol) but in vitro assays show low efficacy, orthogonal assays like SPR or ITC can validate binding kinetics. Dose-response curves (IC₅₀) and SAR analysis of substituents (e.g., nitro vs. chloro groups) clarify mechanisms .

Q. How are structure-activity relationships (SAR) systematically explored?

  • Substituent Variation : Replace pyrazole methyl groups with bulkier tert-butyl groups to assess steric effects on receptor binding .
  • Scaffold Hybridization : Fuse pyrazole with imidazole (e.g., ) to enhance π-π stacking in enzyme active sites.
  • Pharmacokinetic Profiling : LogP calculations (e.g., ACD/Labs) and metabolic stability assays (e.g., microsomal half-life) prioritize derivatives .

Methodological Guidance

  • Crystallography : For twinned data, use SHELXL’s TWIN/BASF commands to refine domain ratios .
  • Degradation Studies : Hydrolytic stability under pH 1–13 (simulated gastric/intestinal fluids) identifies labile bonds (e.g., amide cleavage at pH >10) .
  • Hybrid Systems : Combine pyrazole with imidazole via Michael addition (e.g., acrylamide intermediates) to enhance thermal stability (Tₘ >140°C) .

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